molecular formula C15H19N5O2 B6428179 4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034396-38-6

4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B6428179
CAS RN: 2034396-38-6
M. Wt: 301.34 g/mol
InChI Key: IUPPJAQXFQDZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (4-TMPP) is a novel pyrimidine-based compound that has recently been studied for its potential applications in a variety of scientific research areas. This compound has been shown to have a wide range of biological properties, such as anti-inflammatory, anti-cancer, and anti-bacterial effects. Furthermore, 4-TMPP has been demonstrated to have a number of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential use in the development of anti-inflammatory and anti-cancer drugs. In addition, this compound has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the development of new antibiotics. Furthermore, this compound has been studied for its potential use in the development of new antiviral drugs and for its potential use in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to inhibit the activity of certain proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB). Furthermore, this compound has been shown to inhibit the activity of certain proteins involved in the cell cycle, such as cyclin-dependent kinase 2 (CDK2).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been shown to have anti-oxidant and anti-apoptotic effects. Furthermore, this compound has been shown to have anti-angiogenic and anti-metastatic effects. Finally, this compound has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine in laboratory experiments has a number of advantages and limitations. On the one hand, this compound is relatively easy to synthesize, and it has a wide range of biological properties that make it a promising candidate for further research. On the other hand, this compound has not yet been tested in humans, and thus its safety and efficacy in humans is unknown. Furthermore, the exact mechanism of action of this compound is not yet fully understood, and thus further research is needed to elucidate its mechanism of action.

Future Directions

Given the potential applications of 4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine in a variety of scientific research areas, there are a number of potential future directions. For example, further research could be conducted to investigate the safety and efficacy of this compound in humans. In addition, further research could be conducted to elucidate the exact mechanism of action of this compound. Furthermore, further research could be conducted to investigate the potential applications of this compound in the development of new drugs and treatments. Finally, further research could be conducted to investigate the potential applications of this compound in the development of new materials.

Synthesis Methods

4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be synthesized using a variety of methods, including chemical synthesis, bioconversion, and enzymatic synthesis. Chemical synthesis involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride and pyrrolidin-3-yloxy pyrimidine, followed by deprotection of the resulting compound. Bioconversion involves the use of microorganisms to catalyze the conversion of pyrrolidin-3-yloxy pyrimidine and 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride into this compound. Finally, enzymatic synthesis involves the use of enzymes to catalyze the conversion of pyrrolidin-3-yloxy pyrimidine and 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride into this compound.

properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-14(11(2)19(3)18-10)15(21)20-7-5-12(8-20)22-13-4-6-16-9-17-13/h4,6,9,12H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPPJAQXFQDZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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